molecular formula C14H22N4O2 B1376043 Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate CAS No. 1420898-69-6

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B1376043
CAS No.: 1420898-69-6
M. Wt: 278.35 g/mol
InChI Key: XQGUBDZBBYIGFC-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate” is a compound with the molecular formula C14H22N4O2 and a molecular weight of 278.35 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized. For example, 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate tert-butyl ester, a pharmaceutical intermediate, can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC©©C .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized through various techniques. For instance, Sanjeevarayappa et al. (2015) synthesized a derivative and analyzed it using spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR, alongside CHN elemental analysis. X-ray diffraction was used to confirm the crystalline structure in the monoclinic crystal system. The compound displayed weak antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystal Structure and Molecular Arrangement

The crystal and molecular structure of specific derivatives of this compound has been reported, showing typical bond lengths and angles for piperazine-carboxylate (Mamat et al., 2012).

Pharmacological Core Development

Certain derivatives have been noted for their novel chemistry, offering a pharmacologically useful core due to the synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Applications in Anticorrosive Studies

Anticorrosive Properties

Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has shown its potential as an effective anticorrosive agent for carbon steel in acidic solutions. Studies indicate that this compound can significantly inhibit corrosion, with efficiency increasing with concentration. The adsorption behavior, confirmed by surface analysis techniques, aligns with the Langmuir adsorption isotherm model, indicating strong and spontaneous adsorption on the metal surface (Praveen et al., 2021).

Properties

IUPAC Name

tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGUBDZBBYIGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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